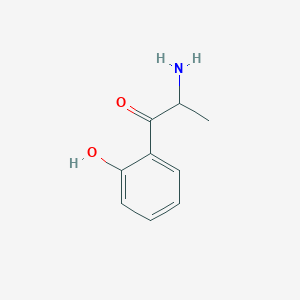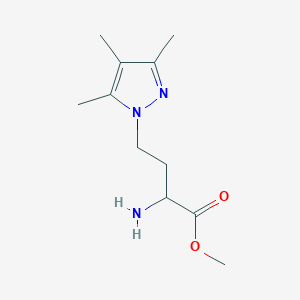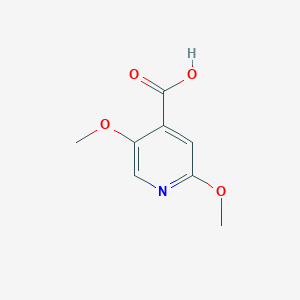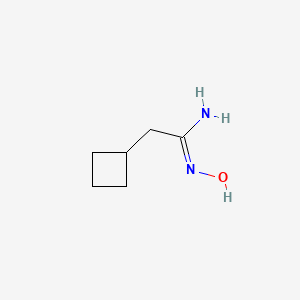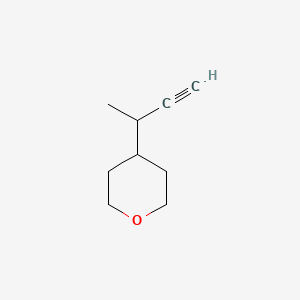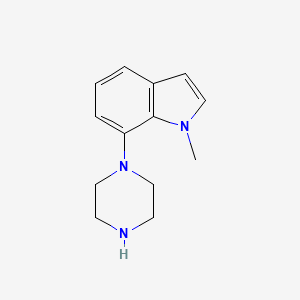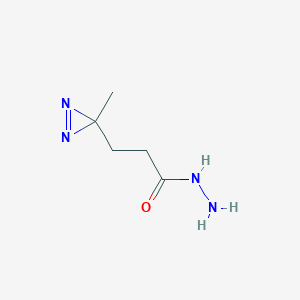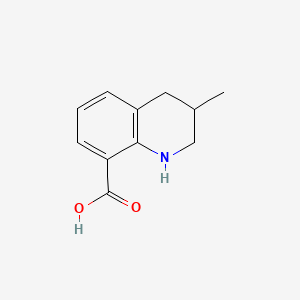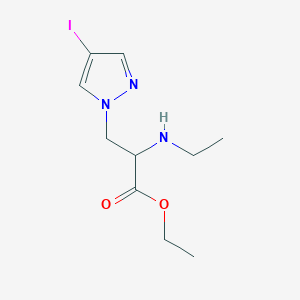
Ethyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Formation of the Propanoate Moiety: The ethylamino group is introduced via a nucleophilic substitution reaction, followed by esterification to form the ethyl propanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Similar in structure but lacks the ethylamino group.
Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino group and the ethyl ester moiety, which can influence its reactivity and interactions in various applications. The iodine atom also provides a site for further functionalization, making it a versatile compound for synthetic and research purposes.
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-4-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |
Clave InChI |
LIVUPESBDXTQMQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C=C(C=N1)I)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
